molecular formula C7H9N3 B1479981 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824138-94-4

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479981
CAS No.: 1824138-94-4
M. Wt: 135.17 g/mol
InChI Key: QDMVTDGPHBUEGH-UHFFFAOYSA-N
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Description

1H-imidazo[1,2-b]pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . This compound has been used in the synthesis of novel push–pull dyes and a non-classical isostere of the indolyl drug pruvanserin .


Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of 1H-imidazo[1,2-b]pyrazole consists of a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two double bonds .


Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole have been studied. The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Synthesis and Biological Activity

  • Biological Active Derivatives Synthesis : New 3H-imidazo[1,2-b]pyrazole derivatives were synthesized and showed significant antibacterial and antifungal activities against various strains, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2023).
  • DNA Synthesis Inhibition : 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been found to inhibit DNA synthesis in animal cells, offering a novel approach to exploring mechanisms of action different from other known DNA synthesis inhibitors, which could lead to new therapeutic strategies (Ennis, Möller, Wang, & Selawry, 1971).
  • Tautomeric Structures and Acid Dissociation : Studies on 3,7-bis(arylazo)-2,6-dimethyl-1H-imidazo[1,2-b]pyrazoles revealed insights into their tautomeric structures and acid dissociation constants, contributing to the understanding of their chemical properties (Shawali, Abdallah, Shehata, & Kandil, 2013).
  • Functionalization for Improved Solubility : Research into the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has led to the development of methods that improve solubility in aqueous media, making these compounds more viable for drug development (Schwärzer et al., 2021).

Chemical Synthesis and Reactivity

  • Regioselective Cycloadditions : Studies focusing on regioselectivity in 1,3-dipolar cycloadditions have expanded the toolbox for synthesizing pyrazolo[1,5-a]pyrimidines and related compounds, providing new pathways for the creation of molecules with potential antimicrobial activity (Zaki, Sayed, & Elroby, 2016).
  • Aza-Wittig Reaction for Synthesis : The aza-Wittig reaction has been utilized to synthesize pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, showcasing the versatility of this methodology in constructing heterocyclic compounds (Barsy & El-Rady, 2006).

Future Directions

The future directions for the study of 1H-imidazo[1,2-b]pyrazole could involve further exploration of its potential as a non-classical isostere of indole . Additionally, its use in the synthesis of novel push–pull dyes presents another avenue for future research .

Biochemical Analysis

Biochemical Properties

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis . This inhibition can lead to a decrease in DNA replication and cell proliferation. Additionally, this compound can bind to specific proteins, altering their function and affecting cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote apoptosis in cancer cells . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that affect gene expression . Additionally, it can modulate the activity of transcription factors, leading to altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.

Properties

IUPAC Name

1,6-dimethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-7-9(2)3-4-10(7)8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMVTDGPHBUEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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